molecular formula C6H5N3O2 B587470 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid CAS No. 146091-76-1

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B587470
CAS No.: 146091-76-1
M. Wt: 151.125
InChI Key: ZKRPZVXOCOLIFW-UHFFFAOYSA-N
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Description

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features an imidazole ring substituted with a cyano group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a nitrile and an amine, the imidazole ring can be constructed through cyclization reactions facilitated by catalysts such as nickel or erbium triflate .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being adopted in industrial settings to produce this compound efficiently .

Chemical Reactions Analysis

Types of Reactions

4-cyano-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism by which 4-cyano-1-methyl-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical pathways. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

Properties

IUPAC Name

5-cyano-3-methylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2/c1-9-3-8-4(2-7)5(9)6(10)11/h3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRPZVXOCOLIFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665029
Record name 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146091-76-1
Record name 4-Cyano-1-methyl-1H-imidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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